molecular formula C7H8N2O3S B13335205 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13335205
M. Wt: 200.22 g/mol
InChI Key: DWICAHUODJUAGE-UHFFFAOYSA-N
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Description

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiolane ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiolane derivatives with nitrile oxides to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it combines the reactivity of the oxadiazole ring with the stability of the thiolane ring, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c10-7(11)5-8-6(12-9-5)4-1-2-13-3-4/h4H,1-3H2,(H,10,11)

InChI Key

DWICAHUODJUAGE-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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